molecular formula C13H13FN2O2 B3375816 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152975-63-7

1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3375816
CAS RN: 1152975-63-7
M. Wt: 248.25 g/mol
InChI Key: YHHZVKBRJOQRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (FPCA) is an organic compound with a unique structure and properties. FPCA is a heterocyclic aromatic compound, containing both a pyrazole ring and a carboxylic acid group. FPCA is a useful building block for a range of organic molecules, due to its high reactivity and stability. It is also a valuable compound for pharmaceutical and agrochemical applications.

Scientific Research Applications

1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been used as a building block for the synthesis of a variety of organic molecules, such as heterocyclic compounds, polymers, and pharmaceuticals. 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has also been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs on the body. 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has also been used in the development of new materials, such as catalysts and biodegradable polymers.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed that 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid also binds to certain receptors in the body, such as the serotonin receptor, and may have an effect on the release of neurotransmitters.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has also been shown to bind to the serotonin receptor, which may affect the release of neurotransmitters. In addition, 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several advantages for laboratory experiments. It is a relatively stable compound, with a high reactivity and low toxicity. In addition, 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a versatile building block, which can be used to synthesize a variety of organic molecules. However, 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is not without its limitations. It is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals.

Future Directions

The potential applications of 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid are numerous, and there are many future directions for research. For example, further research could be done on the mechanism of action of 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, as well as its biochemical and physiological effects. In addition, 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used as a building block to synthesize new materials, such as catalysts and biodegradable polymers. Finally, 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used to develop new drugs and pharmaceuticals.

properties

IUPAC Name

1-(4-fluorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-8(2)12-11(13(17)18)7-15-16(12)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHZVKBRJOQRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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